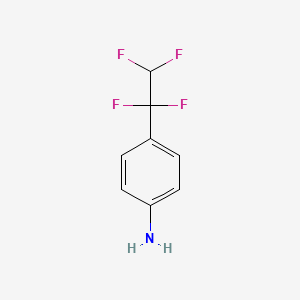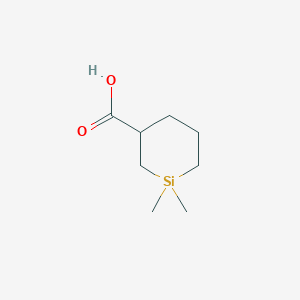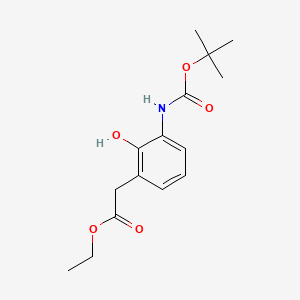
Ethyl 2-(3-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amine, and a hydroxyphenyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate typically involves the esterification of 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the reaction .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: Trifluoroacetic acid (TFA), DCM as solvent, room temperature.
Major Products Formed
Oxidation: Formation of ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxophenyl)acetate.
Reduction: Formation of ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)ethanol.
Substitution: Formation of 2-(3-amino-2-hydroxyphenyl)acetic acid ethyl ester.
Scientific Research Applications
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to certain biological substrates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions to release the free amine, which can then participate in various biochemical pathways. The hydroxyphenyl group can engage in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate can be compared with similar compounds such as:
Ethyl 2-(3-amino-2-hydroxyphenyl)acetate: Lacks the Boc protection, making it more reactive but less stable.
Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)acetate: Contains a methoxy group instead of a hydroxy group, altering its chemical properties and reactivity.
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate stands out due to its unique combination of functional groups, which confer specific reactivity and stability characteristics.
Properties
Molecular Formula |
C15H21NO5 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
ethyl 2-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetate |
InChI |
InChI=1S/C15H21NO5/c1-5-20-12(17)9-10-7-6-8-11(13(10)18)16-14(19)21-15(2,3)4/h6-8,18H,5,9H2,1-4H3,(H,16,19) |
InChI Key |
ZDBYXBOYDHYEJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


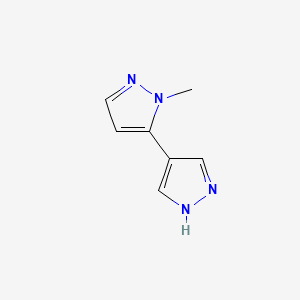
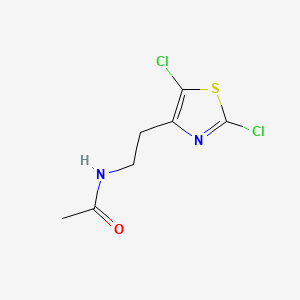
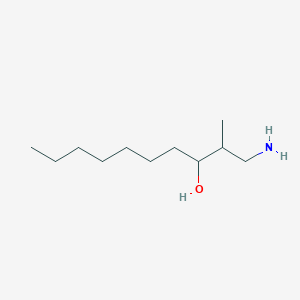
![6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13556653.png)
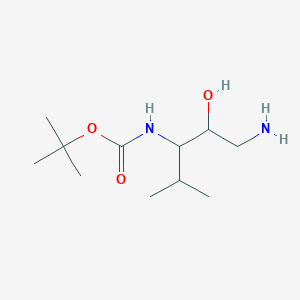
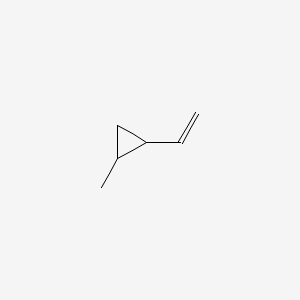
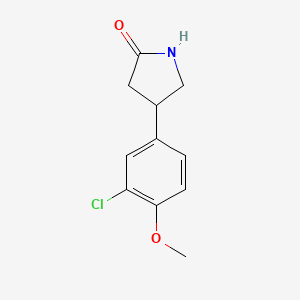
![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)
![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)
![[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)
